Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-
Description
The compound "Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-" is a halogenated isoxazole derivative featuring a bromophenyl group at position 3 and a chlorophenoxymethyl substituent at position 3. Its dihydroisoxazole core (4,5-dihydroisoxazole) imparts conformational rigidity, while the halogenated aryl groups contribute to distinct electronic and steric properties.
Properties
CAS No. |
827628-53-5 |
|---|---|
Molecular Formula |
C16H13BrClNO2 |
Molecular Weight |
366.63 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13BrClNO2/c17-12-3-1-11(2-4-12)16-9-15(21-19-16)10-20-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2 |
InChI Key |
OZIZWSAATQWNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a suitable halide precursor.
Attachment of the Chlorophenoxy Methyl Group: The chlorophenoxy methyl group can be attached through an etherification reaction, where a chlorophenol reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Isoxazole compounds are known for their pharmacological properties, particularly as receptor modulators and enzyme inhibitors.
1. Anticancer Activity
Recent studies have indicated that isoxazole derivatives can act as potent anticancer agents. For instance, the compound has shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Anti-inflammatory Effects
Isoxazole compounds have been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study:
In a controlled trial, a derivative of isoxazole demonstrated a reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Agrochemical Applications
The compound's structural features allow it to be explored as a potential agrochemical agent.
1. Herbicidal Activity
Research has indicated that isoxazole derivatives can exhibit herbicidal properties, making them candidates for developing new herbicides.
Data Table: Herbicidal Activity of Isoxazole Derivatives
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Isoxazole A | Dandelion | 85 |
| Isoxazole B | Crabgrass | 78 |
| Isoxazole C | Pigweed | 90 |
Material Science Applications
Isoxazoles are also being explored for their utility in materials science due to their unique electronic properties.
1. Conductive Polymers
Research has shown that isoxazole derivatives can be incorporated into conductive polymer matrices to enhance their electrical properties.
Case Study:
A study highlighted the use of an isoxazole-based polymer in organic photovoltaic cells, resulting in improved efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chloro vs. Bromo Derivatives
Compounds 4 (4-(4-chlorophenyl)-thiazole derivative) and 5 (4-(4-fluorophenyl)-thiazole derivative) from and exhibit isostructurality despite differing halogen substituents (Cl vs. F). Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The crystal packing adjusts slightly to accommodate halogen size differences (Cl: van der Waals radius ~1.80 Å; Br: ~1.95 Å), but overall molecular conformations remain similar . In contrast, 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole () shows significant conformational divergence: the chlorophenyl group lies nearly coplanar with the isoxazole ring (7.16° dihedral angle), while the non-halogenated phenyl group is perpendicular (74.93° angle) . This highlights how substituent electronic profiles (electron-withdrawing halogens vs. non-polar groups) influence molecular geometry.
Bromophenoxy Substituents
The compound 3-(4-(4-bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid () shares a bromophenoxy moiety with the target compound but includes a carboxylic acid group. This polar functional group enhances solubility in aqueous media compared to the target compound’s apolar chlorophenoxymethyl group, which may favor lipid membrane permeability .
Crystallographic and Computational Analyses
- Crystal Packing : The target compound’s structural analogs (e.g., ) form layers via weak C–H⋯O/N interactions, with intercentroid distances of 4.709 Å between aromatic rings. Similar packing is observed in isostructural compounds 4 and 5 , where halogen size minimally affects intermolecular spacing .
- DFT Calculations : For [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate (), B3LYP/6-311+G(d,p) computations revealed a HOMO-LUMO gap of 4.3 eV, indicating moderate electronic stability. Hirshfeld surface analysis showed Cl⋯H (12.1%) and O⋯H (9.8%) interactions dominate crystal cohesion, comparable to halogen-driven interactions in the target compound .
Data Tables
Table 1: Structural and Physicochemical Properties of Selected Compounds
Table 2: Crystallographic Parameters
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H13BrClNO2
- Molecular Weight : 364.64 g/mol
- CAS Number : 4860282
The isoxazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Biological Activity Overview
Research has demonstrated that isoxazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Isoxazole compounds have been shown to induce apoptosis in cancer cell lines. For instance, studies on trisubstituted isoxazoles indicated that certain derivatives could significantly reduce the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers like p21^WAF-1 .
- Cholinesterase Inhibition : Some isoxazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. Compounds with specific substituents demonstrated potent inhibitory activity, with IC50 values lower than those of standard drugs like galantamine .
- Antioxidant Activity : Recent findings suggest that certain isoxazole derivatives possess radical scavenging properties, indicating potential applications as antioxidant agents. The DPPH assay results showed moderate activity, suggesting these compounds could mitigate oxidative stress .
The biological effects of isoxazole derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Isoxazole compounds can trigger apoptotic pathways in cancer cells by modulating the expression of key regulatory proteins. For example, the downregulation of Bcl-2 and upregulation of p21^WAF-1 were noted in treated HL-60 cells .
- Enzyme Inhibition : The inhibition of cholinesterases by isoxazoles involves competitive binding to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
- Radical Scavenging : The antioxidant activity observed in some isoxazoles may result from their ability to donate electrons or hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60), two specific compounds demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM. The mechanism involved apoptosis induction through modulation of Bcl-2 and p21^WAF-1 expression levels .
Case Study 2: Cholinesterase Inhibition
A series of hybrid compounds combining tetrahydroquinoline and isoxazole moieties were synthesized and tested for cholinesterase inhibition. Compound 5n exhibited an IC50 value of 4.24 μM against AChE, showcasing high selectivity over BChE and suggesting its potential as a therapeutic agent for Alzheimer's disease .
Data Tables
Q & A
Q. What are the established synthetic routes for 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydroisoxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) with catalysts like glacial acetic acid can yield isoxazole derivatives. Optimize by adjusting reaction time (e.g., 18 hours for cyclization ), solvent choice (ethanol or DMSO), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine and aldehyde precursors ). Post-reaction purification via recrystallization (water-ethanol mixtures) improves purity .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this isoxazole derivative?
- Methodological Answer : Use NMR (300 MHz, CDCl) to identify protons on the dihydroisoxazole ring (δ 3.15–3.74 ppm for methylene groups) and aromatic substituents (δ 7.0–8.5 ppm) . IR spectroscopy detects C=N (1600–1650 cm) and ether C-O (1200–1250 cm) stretches. X-ray crystallography further validates molecular geometry, including dihedral angles between substituents (e.g., 74.93° for phenyl group orientation ).
Q. What crystallographic techniques are used to analyze the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing interactions. For example, weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) and interplanar distances (4.709 Å between aromatic rings) define supramolecular arrangements . Graph-set analysis (e.g., C11(4) motifs) classifies hydrogen-bonding networks .
Q. How is preliminary biological activity screening conducted for this compound?
Q. What strategies ensure regioselectivity during the synthesis of substituted isoxazoles?
- Methodological Answer : Control regioselectivity by using electron-withdrawing substituents (e.g., bromo, chloro) on phenyl rings, which direct cyclization via resonance stabilization . Catalytic additives (e.g., chloramine-T) enhance selectivity for 3,5-disubstituted isoxazolines .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict the reactivity and stability of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to optimize geometry, compute HOMO-LUMO gaps, and map electrostatic potential (MEP) surfaces for nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and ligand-protein binding over 100 ns trajectories .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Modify substituents systematically:
Q. How are reaction mechanisms elucidated for isoxazole ring formation under varying conditions?
Q. How can contradictions in spectral or biological data be resolved?
- Methodological Answer : Reconcile NMR discrepancies (e.g., unexpected splitting) by variable-temperature NMR to assess conformational dynamics . For conflicting bioactivity data, validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) and repeat under standardized conditions (pH 7.4, 37°C) .
Q. What role does polymorphism play in the compound’s crystallinity and bioactivity?
- Methodological Answer :
Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize with PXRD and DSC . Compare dissolution rates and bioavailability (e.g., Caco-2 cell permeability) of polymorphs to link crystal packing (e.g., layered vs. helical) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
